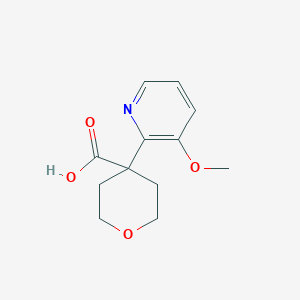

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C12H15NO4 . It is a substance used in pharmaceutical testing .

Molecular Structure Analysis

The molecular weight of “this compound” is 237.25 . The exact molecular structure is not provided in the search results.Applications De Recherche Scientifique

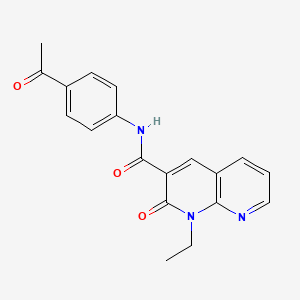

Nonpeptide Alphavbeta3 Antagonists

A study by Hutchinson et al. (2003) identified a potent and selective antagonist of the alpha(v)beta(3) receptor, showcasing an excellent in vitro profile and good pharmacokinetics across various species. This compound's development for osteoporosis treatment emphasizes the role of similar molecular structures in therapeutic applications, especially those targeting bone turnover (Hutchinson et al., 2003).

Synthesis Techniques and Chemical Reactions

Rumbo et al. (1996) discussed the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides, leading to the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. This study illustrates the versatility of pyridone derivatives in synthesizing complex structures, potentially applicable to "4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid" (Rumbo et al., 1996).

Protective Groups in Synthesis

Yoo et al. (1990) introduced 4-Methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, highlighting a methodology that could be relevant for protecting or deprotecting functionalities in the synthesis of related compounds (Yoo et al., 1990).

Lanthanide-Organic Frameworks

Liu et al. (2009) reported on lanthanide-organic coordination polymeric networks using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands. Such frameworks underscore the potential of pyridine carboxylate derivatives in constructing materials with novel properties (Liu et al., 2009).

Oxidative Reactions and Functionalization

Liu et al. (2018) described an eco-friendly procedure for the oxidation of aromatic alcohols to carboxylic acids and ketones, showcasing the utility of related methoxypropyl ethers in oxidative chemistry. This study may offer insights into the functionalization or modification of similar compounds (Liu et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

4-(3-methoxypyridin-2-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-9-3-2-6-13-10(9)12(11(14)15)4-7-17-8-5-12/h2-3,6H,4-5,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQNJGVXWFQQOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C2(CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-trimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2664423.png)

![4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid](/img/structure/B2664424.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2664430.png)

![N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2664432.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664434.png)

![N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2664436.png)